Cas no 656-60-0 (trans-2-Fluorocyclohexanol)

Technical Introduction: trans-2-Fluorocyclohexanol trans-2-Fluorocyclohexanol is a fluorinated cyclohexanol derivative characterized by the presence of a fluorine atom in the trans configuration relative to the hydroxyl group at the 2-position of the cyclohexane ring. This compound is of interest in synthetic organic chemistry due to its utility as a chiral building block and its potential applications in medicinal chemistry and agrochemical research. The fluorine substitution enhances its reactivity and stability, making it valuable for stereoselective synthesis. Its well-defined stereochemistry and functional group compatibility allow for precise modifications in complex molecular frameworks. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in research applications.
trans-2-Fluorocyclohexanol structure
trans-2-Fluorocyclohexanol structure
Product name:trans-2-Fluorocyclohexanol
CAS No:656-60-0
MF:C6H11FO
MW:118.149345636368
MDL:MFCD00154025
CID:82931
PubChem ID:11506449

trans-2-Fluorocyclohexanol Chemical and Physical Properties

Names and Identifiers

    • trans-2-Fluorocyclohexanol
    • 2-Fluorocyclohexanol
    • 2-Fluoro-1-cyclohexanol
    • (1S,2S)-2-fluorocyclohexan-1-ol
    • (1S,2S)-2-fluorocyclohexanol
    • 2beta-Fluorocyclohexan-1alpha-ol
    • LMYKFDDTPIOYQV-WDSKDSINSA-N
    • (1R,2R)-2-fluorocyclohexan-1-ol
    • trans-2-fluoro-cyclohexanol
    • LMYKFDDTPIOYQV-PHDIDXHHSA-N
    • 656-60-0
    • C6H11FO
    • 75024-00-9
    • SCHEMBL812613
    • 14365-32-3
    • rac-(1R,2R)-2-fluorocyclohexan-1-ol
    • AS-58831
    • T72787
    • EN300-158089
    • rel-(1R,2R)-2-Fluorocyclohexanol
    • AKOS015852401
    • EN300-1198106
    • AKOS005256392
    • CS-0101188
    • CS-0205461
    • SB84085
    • (1R,2S)-2-Fluorocyclohexan-1-ol
    • 2-fluoro-cyclohexan-1-ol
    • DB-073644
    • (1R,2R)-2-fluorocyclohexanol
    • SCHEMBL21522
    • 918300-56-8
    • (1R,2S)-2-fluorocyclohexanol
    • AKOS015906968
    • EN300-171964
    • MFCD08146648
    • 2-fluorocyclohexan-1-ol
    • F0631
    • starbld0040716
    • DTXSID00984174
    • (1S,2R)-2-fluorocyclohexanol
    • MDL: MFCD00154025
    • Inchi: 1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1
    • InChI Key: LMYKFDDTPIOYQV-WDSKDSINSA-N
    • SMILES: F[C@@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@]1([H])O[H]

Computed Properties

  • Exact Mass: 118.07900
  • Monoisotopic Mass: 118.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form:
  • Density: 1.04
  • Melting Point: 21°C(lit.)
  • Boiling Point: 166°C(lit.)
  • Flash Point: 76 ºC
  • Refractive Index: 1.4446
  • PSA: 20.23000
  • LogP: 1.25940
  • Solubility:

trans-2-Fluorocyclohexanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:0-10°C

trans-2-Fluorocyclohexanol Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-2-Fluorocyclohexanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0631-5G
2-Fluorocyclohexanol
656-60-0 >98.0%(GC)
5g
¥890.00 2024-04-16
TRC
F591088-100mg
trans-2-Fluorocyclohexanol
656-60-0
100mg
$ 80.00 2022-06-05
TRC
F591088-10mg
trans-2-Fluorocyclohexanol
656-60-0
10mg
$ 50.00 2022-06-05
Enamine
EN300-171964-0.1g
2-fluorocyclohexan-1-ol, trans
656-60-0
0.1g
$490.0 2023-09-20
Enamine
EN300-171964-0.25g
2-fluorocyclohexan-1-ol, trans
656-60-0
0.25g
$513.0 2023-09-20
Enamine
EN300-171964-1.0g
2-fluorocyclohexan-1-ol, trans
656-60-0
1g
$0.0 2023-06-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26031-1g
trans-2-Fluorocyclohexanol, 97%
656-60-0 97%
1g
¥3464.00 2023-03-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156603-250mg
trans-2-Fluorocyclohexanol
656-60-0 98%
250mg
¥411.90 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0631-1G
2-Fluorocyclohexanol
656-60-0 >98.0%(GC)
1g
¥225.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0631-1g
trans-2-Fluorocyclohexanol
656-60-0 98.0%(GC)
1g
¥990.0 2023-09-02

trans-2-Fluorocyclohexanol Related Literature

Additional information on trans-2-Fluorocyclohexanol

trans-2-Fluorocyclohexanol: A Comprehensive Overview

The compound with CAS No. 656-60-0, commonly known as trans-2-fluorocyclohexanol, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of fluorinated cyclohexanols, which have garnered considerable attention due to their unique chemical properties and potential applications in drug design and synthesis.

Trans-2-fluorocyclohexanol is characterized by its cyclohexane ring structure with a hydroxyl group (-OH) and a fluorine atom (-F) positioned at the second carbon in a trans configuration. This spatial arrangement imparts distinct stereochemical properties, making it a valuable substrate for various chemical transformations. The molecule's structure also influences its physical properties, such as solubility and melting point, which are critical factors in its practical applications.

Recent advancements in synthetic methodologies have enabled the efficient preparation of trans-2-fluorocyclohexanol. Researchers have explored various routes, including ring-opening reactions of epoxides, hydroxylation of alkenes, and enzymatic resolutions, to synthesize this compound with high enantiomeric excess. These methods not only enhance the scalability of production but also contribute to the sustainability of chemical processes.

The unique combination of a fluorine atom and a hydroxyl group in trans-2-fluorocyclohexanol renders it an excellent starting material for the development of bioactive compounds. Fluorinated molecules are known for their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes trans-2-fluorocyclohexanol derivatives promising candidates in medicinal chemistry for targeting various therapeutic areas.

In recent studies, trans-2-fluorocyclohexanol has been employed as a key intermediate in the synthesis of complex natural products and bioactive molecules. For instance, its use in total synthesis has facilitated the construction of intricate ring systems with high stereochemical fidelity. Additionally, its role as a chiral building block has been pivotal in asymmetric synthesis strategies, underscoring its importance in modern organic chemistry.

The stereochemistry of trans-2-fluorocyclohexanol plays a crucial role in determining its reactivity and selectivity in chemical reactions. The trans configuration ensures minimal steric hindrance between the hydroxyl and fluorine groups, allowing for smoother transformations. This property is particularly advantageous in enantioselective reactions where precise control over stereochemistry is essential.

In terms of applications, trans-2-fluorocyclohexanol finds utility in diverse fields such as materials science, agrochemicals, and pharmaceuticals. Its ability to undergo various functional group transformations makes it a versatile building block for constructing advanced molecular architectures. Furthermore, its incorporation into polymer systems has been explored to enhance material properties such as thermal stability and mechanical strength.

The growing interest in fluorinated compounds has led to extensive research on the biological activities of trans-2-fluorocyclohexanol derivatives. Studies have demonstrated that these compounds exhibit potential anti-inflammatory, antiviral, and anticancer activities. For example, certain derivatives have shown promise as inhibitors of key enzymes involved in inflammatory pathways, highlighting their therapeutic potential.

In conclusion, CAS No. 656-60-0 (trans-2-fluorocyclohexanol) stands out as a vital molecule with multifaceted applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic techniques and biological studies, positions it as an indispensable tool in contemporary chemical research.

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